4-Iodo-1,3,5-trimethyl-1H-pyrazole
Overview
Description
4-Iodo-1,3,5-trimethyl-1H-pyrazole is an organoiodine compound belonging to the pyrazole family. It is characterized by the presence of an iodine atom at the 4th position and three methyl groups at the 1st, 3rd, and 5th positions of the pyrazole ring.
Scientific Research Applications
4-Iodo-1,3,5-trimethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole typically involves the iodination of 1,3,5-trimethylpyrazole. One common method includes the reaction of 1,3,5-trimethylpyrazole with iodine in the presence of an oxidizing agent such as ammonium hydroxide. This reaction yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives of 1,3,5-trimethylpyrazole can be formed.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives of the pyrazole ring
Mechanism of Action
The mechanism of action of 4-Iodo-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes such as alcohol dehydrogenase, affecting metabolic pathways. The iodine atom plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the three methyl groups, leading to different reactivity and applications.
1,3,5-Trimethylpyrazole:
Uniqueness: 4-Iodo-1,3,5-trimethyl-1H-pyrazole is unique due to the combined presence of iodine and three methyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
4-iodo-1,3,5-trimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOGLHMRBURIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346956 | |
Record name | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51660-65-2 | |
Record name | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1,3,5-trimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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